REACTION_CXSMILES
|
C[C:2]1[CH:3]=[CH:4][C:5](S(O)(=O)=O)=[CH:6][CH:7]=1.CC(=O)CCC(=O)C.[NH2:20][C:21]1[N:22]=[N:23][C:24]([Cl:27])=[CH:25][CH:26]=1.C>C1(C)C=CC=CC=1>[Cl:27][C:24]1[N:23]=[N:22][C:21]([N:20]2[C:6]([CH3:7])=[CH:5][CH:4]=[C:3]2[CH3:2])=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
4.36 mL
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through CELITE
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)N1C(=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |